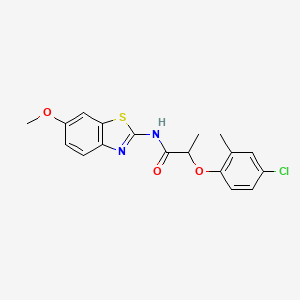![molecular formula C20H24O3 B5118375 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of paracetamol and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
作用機序
The exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of the reuptake of the endocannabinoid anandamide. Anandamide is an endogenous cannabinoid that is involved in pain regulation and inflammation. By inhibiting its reuptake, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene increases the levels of anandamide in the body, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models. These include the inhibition of cyclooxygenase-2 (COX-2), the reduction of oxidative stress, and the modulation of calcium ion channels. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
実験室実験の利点と制限
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments. It is a well-characterized compound that can be synthesized in large quantities. Additionally, it has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, and the compound may have off-target effects that need to be considered.
将来の方向性
There are several future directions for research on 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, there is interest in exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene and its potential off-target effects.
合成法
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 4-methylphenol with allyl bromide to form 4-allylphenol, which is then reacted with 3-chloropropyl ether to form 1-[3-(2-allylphenoxy)propoxy]-4-allylbenzene. Finally, the compound is methoxylated using sodium methoxide to form 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
科学的研究の応用
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB.
特性
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-4-8-17-9-5-6-10-18(17)22-13-7-14-23-19-12-11-16(2)15-20(19)21-3/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIHFPRRBHHIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)


![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)